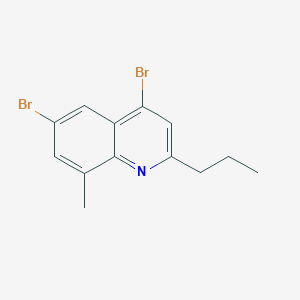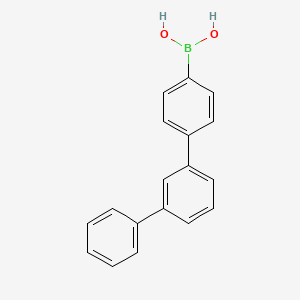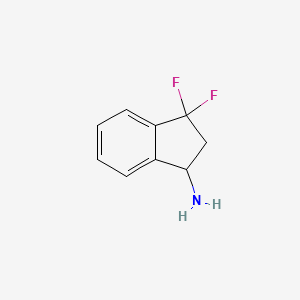
(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate
Descripción general
Descripción
“(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate” is a derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since the discovery of the immunomodulatory anticancer drug Leakadine® .
Synthesis Analysis
Acyl derivatives of aziridine-2-carboxylic acid, which include “(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate”, have been synthesized and tested as PDIA1 inhibitors . The synthesis process involves calculations of charge value and distribution in the aziridine ring system .Molecular Structure Analysis
The molecular structure of “(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate” is based on the aziridine ring system. The high strain energy of the aziridine ring is a major factor which promotes high reactivity of aziridines toward nucleophiles .Chemical Reactions Analysis
Aziridine-2-carboxylic acid derivatives, including “(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate”, are known to react with nucleophiles. This reaction mainly proceeds with ring opening and generation of alkylated products .Aplicaciones Científicas De Investigación
Aziridine Alkaloids as Potential Therapeutic Agents
Research on natural aziridine alkaloids and their synthetic analogs, including compounds like (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, highlights their significance in drug discovery due to their antitumor, antimicrobial, and antibacterial activities. These compounds serve as important prototypes for developing new therapeutic agents, underscoring their potential in medicinal chemistry (Ismail, Levitsky, & Dembitsky, 2009).
Synthetic Phenolic Antioxidants and Environmental Impacts
While not directly related to (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, studies on synthetic phenolic antioxidants offer context on the broader implications of synthetic compounds in the environment. For example, 2,6-di-tert-butyl-4-methylphenol (BHT) is a widely used antioxidant that, alongside similar compounds, poses environmental and health concerns. This research area underscores the importance of understanding the environmental fate and human exposure of synthetic compounds, including aziridine derivatives (Liu & Mabury, 2020).
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, closely related to aziridine compounds, have been utilized in the stereoselective synthesis of amines and their derivatives, showcasing the utility of compounds like (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate in creating diverse N-heterocycles. This area of research emphasizes the role of aziridine derivatives in facilitating the synthesis of structurally complex and pharmacologically relevant compounds (Philip et al., 2020).
Environmental Degradation of Ether Compounds
Studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrate the microbial capacity to decompose ether compounds, which shares structural similarities with (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate. Understanding the biodegradation pathways and the role of microbial communities in this process is crucial for environmental management and the development of bioremediation strategies for synthetic compounds (Thornton et al., 2020).
Direcciones Futuras
Future research directions could include synthesizing a library of novel aziridine-2-carboxylic acid derivatives and testing these compounds as potential PDI inhibitors . It is expected that aziridine-2-carboxylic acid derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3/t6-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQLGGGUSYWKT-AADKRJSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186019.png)
![6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3186021.png)





